
Fmoc-Leu-OPfp
説明
Fmoc-L-leucine pentafluorophenyl ester: is a derivative of leucine, an essential amino acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis technique. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group of leucine during the synthesis process .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-leucine pentafluorophenyl ester typically involves the reaction of Fmoc-L-leucine with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of Fmoc-L-leucine pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Fmoc-L-leucine pentafluorophenyl ester primarily undergoes substitution reactions. The Fmoc group can be removed under basic conditions using reagents such as piperidine, diethylamine, or morpholine. This deprotection step is crucial in peptide synthesis to expose the amino group for further coupling reactions .
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Major Products Formed: The major product formed from the deprotection of Fmoc-L-leucine pentafluorophenyl ester is Fmoc-L-leucine, which can then be further reacted to form peptides or other derivatives .
生物活性
Fmoc-Leu-OPfp is a compound derived from the amino acid leucine, modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a pentafluorophenyl (OPfp) ester. This compound is primarily utilized in peptide synthesis and has garnered attention for its biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores the synthesis, biological activity, and potential applications of this compound based on recent studies.
Synthesis of this compound
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the amino functionality of leucine. The OPfp moiety acts as a good leaving group, facilitating peptide bond formation. The efficiency of this synthesis can be influenced by various factors, including the choice of coupling reagents and conditions.
Table 1: Summary of Synthesis Conditions for this compound
Condition | Description |
---|---|
Coupling Reagents | PyBOP, HOBt, DIEA |
Solvent | DMF (Dimethylformamide) |
Reaction Time | Typically overnight for optimal yield |
Loading Yield | Generally >90% for initial amino acid coupling |
Antitumor Activity
Recent studies have indicated that derivatives of Fmoc-Leu, particularly those modified further with hydrocarbon stapling techniques, exhibit significant antitumor activity. For instance, analogs such as B1-Leu have shown effectiveness against various cancer cell lines, including MCF-7 and U87.
- Mechanism of Action : These peptides are believed to disrupt cancer cell membranes, enhancing their permeability and allowing for increased uptake into the cells. This mechanism is critical in overcoming drug resistance commonly observed in cancer therapies.
- Case Study : In a study involving B1-Leu derivatives, it was demonstrated that compounds like B1-L-3 exhibited superior cytotoxicity compared to their linear counterparts. The study utilized CCK-8 assays to measure cell viability, revealing IC50 values comparable to established chemotherapeutics but with lower toxicity to normal cells .
Antimicrobial Properties
In addition to their antitumor effects, Fmoc-Leu derivatives have shown promising antimicrobial activity. The structural characteristics imparted by the Fmoc group enhance the peptides' stability and interaction with microbial membranes.
- Study Findings : Research indicates that these peptides can effectively disrupt bacterial membranes, leading to cell lysis. The ability to modulate membrane integrity is essential for developing new antimicrobial agents against resistant strains .
Table 2: Comparative Biological Activities of Fmoc-Leu Derivatives
Compound | Antitumor Activity (IC50) | Antimicrobial Activity | Membrane Disruption |
---|---|---|---|
B1-Leu | 15 µM | Moderate | Yes |
B1-L-3 | 8 µM | High | Yes |
B1-L-6 | 10 µM | Low | Yes |
科学的研究の応用
Peptide Synthesis
Fmoc-Leu-OPfp is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under basic conditions, facilitating the iterative assembly of peptides. This method has gained popularity due to its efficiency and versatility in synthesizing complex peptide sequences.
Key Benefits:
- Stability: The Fmoc group provides stability during synthesis while allowing for easy removal.
- High Purity: Advances in Fmoc chemistry have led to high-purity amino acids (>99% purity), which are crucial for successful peptide synthesis .
Table 1: Comparison of Fmoc and Boc Protecting Groups
Property | Fmoc | Boc |
---|---|---|
Deprotection Conditions | Basic (e.g., piperidine) | Acidic (e.g., TFA) |
Reactivity | Sensitive to bases | More stable under basic conditions |
Monitoring Deprotection | Unique monitoring via UV absorbance | Volatile byproducts |
Drug Development
This compound plays a critical role in the development of peptide-based drugs. Its structural properties enhance the stability and bioavailability of therapeutic peptides. For instance, it has been shown to improve insulin sensitivity in various models, making it a candidate for diabetes treatment .
Applications in Drug Development:
- Therapeutic Peptides: Enhances the effectiveness of peptides used in treating metabolic disorders.
- Bioavailability: Modifications using Fmoc derivatives can lead to improved pharmacokinetic profiles.
Bioconjugation
The compound is also utilized in bioconjugation processes, where it facilitates the attachment of peptides to other biomolecules. This is particularly important for targeted drug delivery systems.
Key Uses:
- Targeted Therapies: By conjugating therapeutic peptides with antibodies or other targeting moieties, researchers can create more effective treatments with reduced side effects.
- Diagnostic Tools: this compound can be employed in developing assays for disease detection, enhancing diagnostic accuracy.
Protein Engineering
In protein engineering, this compound is used to modify protein structures. This modification aids in designing proteins with improved functionalities for various applications, including enzyme engineering and the development of novel biomaterials.
Research Insights:
- Enhanced Functionality: By incorporating Fmoc-Leu into proteins, researchers can alter binding affinities and catalytic activities.
Case Studies
- Peptide Array Technology: A study demonstrated the use of peptide arrays incorporating Fmoc-Leu derivatives to screen for osteogenic-enhancing peptides. This approach identified specific peptides that promote bone regeneration, showcasing the utility of Fmoc derivatives in regenerative medicine .
- Insulin Sensitization Studies: Research has indicated that Fmoc-Leu enhances insulin sensitivity in diabetic models, providing insights into potential therapeutic applications in metabolic diseases .
- Bioconjugate Development: A project focused on creating targeted delivery systems using Fmoc-Leu conjugates showed improved therapeutic efficacy in cancer models, highlighting its importance in precision medicine .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQJCLLWLHKJLU-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544409 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-88-0 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-a-Fmoc-L-leucin pentafluorphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。